molecular formula C9H12N2O3 B1418200 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid CAS No. 802589-80-6

3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid

Cat. No.: B1418200
CAS No.: 802589-80-6
M. Wt: 196.2 g/mol
InChI Key: LEQWIISCIONADN-UHFFFAOYSA-N
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Description

3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid is a pyrimidine derivative characterized by a propionic acid side chain attached to a 2,6-dimethyl-4-oxo-1,4-dihydropyrimidine core. Key molecular details include:

  • Molecular formula: C₉H₁₂N₂O₃
  • This compound belongs to a class of pyrimidinone derivatives, which are structurally related to nucleic acid bases and often exhibit diverse biological activities.

Properties

IUPAC Name

3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)9(14)11-6(2)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWIISCIONADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802589-80-6
Record name 3-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
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Biological Activity

3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid (CAS No. 802589-80-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of approximately 196.20 g/mol. The exploration of its biological activity is critical for understanding its therapeutic potential and mechanisms of action.

PropertyValue
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
CAS Number802589-80-6
LogP0.40390
PSA83.05000

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including antiproliferative , anti-inflammatory , and antioxidant properties. These activities are primarily attributed to their interaction with cellular pathways and receptors.

Antiproliferative Activity

Recent studies have shown that pyrimidine derivatives can inhibit the proliferation of various human cancer cell lines. For example, compounds within this class have demonstrated GI50 values in the nanomolar to micromolar range against tumor cells, suggesting significant antiproliferative effects . The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds like this can inhibit key enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) can lead to downstream effects on cellular signaling pathways that regulate growth and survival .
  • Oxidative Stress Reduction : By acting as antioxidants, these compounds can mitigate oxidative stress in cells, which is crucial in cancer progression and other diseases.

Case Studies

Several case studies have focused on the biological activity of similar pyrimidine derivatives. Here are notable findings:

  • Study on Anticancer Effects :
    • A study evaluated a series of pyrimidine derivatives for their anticancer properties against various cell lines.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM .
  • Anti-inflammatory Properties :
    • Research demonstrated that similar compounds could reduce inflammation markers in vitro.
    • The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that can be leveraged in different fields:

  • Antimicrobial Activity : Some studies suggest that derivatives of pyrimidine compounds possess antimicrobial properties. This could make 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Pyrimidine derivatives have been explored for their anticancer properties. The ability of this compound to inhibit specific cancer cell lines could be investigated further to understand its mechanism and efficacy .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders .

Medicinal Chemistry Applications

In medicinal chemistry, 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid is being studied for its potential to serve as a lead compound in drug development:

Case Studies

  • Development of Antimicrobial Agents :
    • A study evaluated the antimicrobial effects of various pyrimidine derivatives. The results indicated that compounds similar to 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid showed promising activity against Gram-positive bacteria .
  • Anticancer Research :
    • Research conducted on pyrimidine-based compounds demonstrated their ability to induce apoptosis in cancer cells. This suggests that further exploration of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid could yield valuable insights into its anticancer mechanisms .

Proteomics Research

The compound is also utilized in proteomics research due to its unique structural properties. It can serve as a tool for studying protein interactions and functions:

Applications in Proteomics

  • Protein Labeling : The compound can be modified to create labels for proteins, aiding in the visualization and tracking of protein dynamics within cells .
  • Inhibitor Studies : By inhibiting specific proteins involved in disease pathways, researchers can better understand the role of these proteins and develop targeted therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

(a) (1-Methyl-4-oxo-1,4-dihydro-pyrazolo[3,4-d]-pyrimidin-5-yl)-acetic acid
  • Molecular formula : C₈H₈N₄O₃
  • Molecular weight : 208.18 g/mol .
  • Key differences : Replaces the propionic acid group with a shorter acetic acid chain and incorporates a pyrazolo-pyrimidine fused ring system. This structural variation likely alters solubility and bioavailability compared to the target compound.
(b) 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Molecular formula: Not explicitly provided, but IR and ¹H-NMR data indicate functional groups like nitrile (CN), nitro (NO₂), and thione (C=S) .
(c) (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine
  • Molecular formula: Not explicitly stated, but includes chloro and ethoxy substituents .
  • Key differences : The absence of a carboxylic acid group and presence of a chloropyrimidine ring suggest divergent applications, possibly in agrochemicals or as intermediates in drug synthesis.

Propionic Acid Derivatives with Heterocyclic Cores

(a) 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Haloxyfop)
  • Use : Herbicide .
  • Key differences: The trifluoromethylpyridine and phenoxy groups confer herbicidal activity, contrasting with the pyrimidinone core of the target compound. The propionic acid chain in haloxyfop is critical for its mode of action, highlighting how heterocyclic substituents dictate functional roles .
(b) Patent-Disclosed 2-(Substituted Oxygen)-3-(Substituted Phenyl)propionic Acid Derivatives
  • Use : Anti-inflammatory agents .
  • Key differences: These compounds prioritize phenyl or phenoxy groups for receptor binding, whereas the target compound’s pyrimidinone ring may engage in hydrogen bonding or π-stacking interactions in biological systems.

Calcium Channel Modulators: 1,4-Dihydropyridines

Bay K 8644 and 202-791
  • Key features : These 1,4-dihydropyridines act as calcium channel activators or antagonists depending on stereochemistry .
  • Comparison: Unlike the pyrimidinone-based target compound, dihydropyridines exhibit voltage-gated calcium channel modulation. This underscores how minor structural changes (e.g., pyrimidinone vs. dihydropyridine rings) lead to entirely distinct pharmacological profiles .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The target compound’s pyrimidinone-propionic acid hybrid structure warrants further exploration for bioactivity, particularly in inflammation or enzyme inhibition, given the precedent of propionic acid derivatives in these areas .
  • Data Limitations : Physical properties (e.g., melting point, solubility) and mechanistic studies for the target compound are absent in the provided evidence, limiting direct comparisons.
  • Synthetic Utility: Pyrimidinone derivatives are frequently used in nucleotide synthesis (e.g., ’s oligonucleotide analog), suggesting the target compound could serve as a building block in such contexts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Utilize factorial design experiments to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology (RSM) can minimize trial numbers while maximizing yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental redundancy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer: Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyrimidinone core and propionic acid side chain. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ reverse-phase HPLC with UV detection, referencing pharmacopeial buffer systems (e.g., ammonium acetate at pH 6.5) to ensure reproducibility .

Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be preliminarily assessed?

  • Methodological Answer: Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests for antimicrobial properties). Structural analogs in cinnamon derivatives (e.g., 3-hydroxy-4-methoxycinnamic acid) suggest potential anti-inflammatory or antioxidant pathways, warranting comparative studies .

Q. How can environmental stability (e.g., thermal, photolytic) be evaluated under controlled laboratory conditions?

  • Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal degradation and UV-Vis spectroscopy for photolytic stability. Apply Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms and regioselectivity in derivatives of this compound?

  • Methodological Answer: Employ density functional theory (DFT) to map transition states and activation energies for key reactions (e.g., nucleophilic substitutions). Molecular dynamics simulations can predict solvent effects on reaction pathways, aiding in regioselective synthesis .

Q. What reactor design principles are critical for scaling up synthesis while maintaining high enantiomeric purity?

  • Methodological Answer: Implement continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, ensuring purity during scale-up .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting kinetic results or unexpected byproducts)?

  • Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to identify hidden variables (e.g., trace moisture, impurities). Cross-validate findings using orthogonal techniques (e.g., isotopic labeling for mechanistic studies) .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., protein binding or cellular uptake)?

  • Methodological Answer: Use surface plasmon resonance (SPR) for real-time binding kinetics and fluorescence microscopy to track cellular localization. Molecular docking simulations can prioritize target proteins for experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid
Reactant of Route 2
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid

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